N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

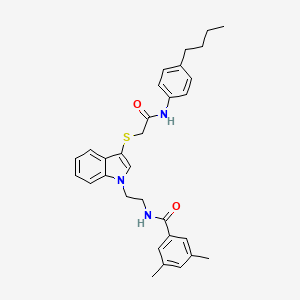

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a synthetic benzamide derivative featuring a complex structure with an indole core, a thioether linkage, and a 4-butylphenyl substituent. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors or protease modulators.

Properties

IUPAC Name |

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O2S/c1-4-5-8-24-11-13-26(14-12-24)33-30(35)21-37-29-20-34(28-10-7-6-9-27(28)29)16-15-32-31(36)25-18-22(2)17-23(3)19-25/h6-7,9-14,17-20H,4-5,8,15-16,21H2,1-3H3,(H,32,36)(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJYWUQNXYYTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H28N6O2S

- Molecular Weight : 488.6 g/mol

- CAS Number : 872993-84-5

The structure includes an indole moiety, a thioether linkage, and a benzamide functional group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The indole ring is often associated with modulation of enzyme activity and receptor interactions. The thioether group may enhance solubility and bioavailability, while the benzamide moiety can influence the compound's binding affinity to target proteins.

Biological Activities

- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range in breast and pancreatic cancer models .

- β-cell Protection : Research has demonstrated that related compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. A study reported that certain analogs exhibited up to 97% protective activity at concentrations around 6 μM . This suggests potential applications in diabetes management by preserving insulin-producing cells.

- Anti-inflammatory Effects : Compounds containing similar structural motifs have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of indole-based compounds, including derivatives of this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with an observed IC50 value of approximately 10 μM for one of the derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF7 (Breast Cancer) | 10 |

| Derivative B | PANC1 (Pancreatic Cancer) | 8 |

Case Study 2: β-cell Protection

Another investigation focused on the protective effects against ER stress in pancreatic β-cells. The study found that certain analogs could significantly reduce apoptosis rates under stress conditions induced by thapsigargin treatment.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Compound X | 97% | 6 ± 1 |

| Compound Y | 88% | 13 ± 1 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to three structurally related molecules from the evidence, focusing on molecular features, substituents, and available physicochemical data.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Diversity :

- The target compound’s indole core distinguishes it from the pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold in ) and thiazole (heterocyclic motif in ). Indole derivatives are often associated with serotonin receptor modulation or anticancer activity .

- The thioether linkage in the target compound is absent in analogs from the evidence, which instead feature oxoethyl or acetamide bridges.

Substituent Effects: The 4-butylphenyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl group in or the phenylbutan-2-yl group in . Longer alkyl chains like butyl can improve membrane permeability but may reduce solubility. The 3,5-dimethylbenzamide moiety contrasts with the 3,5-dimethoxybenzamide in .

Physicochemical Data Gaps :

- Melting points, solubility, and bioactivity data for the target compound are unavailable in the evidence. By comparison, the compound in has a molecular weight of 630.6, suggesting higher complexity than the target compound (if its structure is less elaborate).

Functional Implications:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates such as the indole-thioether moiety and the 3,5-dimethylbenzamide group. Critical steps include:

- Thioether formation : Reacting a thiol-containing indole intermediate with a 2-((4-butylphenyl)amino)-2-oxoethyl halide under basic conditions (e.g., NaH in DMF) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the indole-thioether intermediate with 3,5-dimethylbenzoyl chloride .

- Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., DMF for solubility), and inert atmosphere (N₂/Ar) to minimize oxidation. Microwave-assisted synthesis may improve efficiency .

Basic: Which analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., indole C-3 thioether linkage, benzamide carbonyl resonance) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out byproducts .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling or oxidation .

Advanced: How can researchers resolve contradictions in reported biological activities of similar indole-thioamide derivatives?

- Systematic Replication : Reproduce assays under identical conditions (e.g., cell lines, incubation time) to isolate variables causing discrepancies .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity vs. functional inhibition .

- Meta-Analysis : Compare structural analogs (e.g., ’s table) to identify substituents impacting activity (e.g., 4-butylphenyl vs. fluorophenyl groups) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound’s interactions?

- Functional Group Modulation : Synthesize analogs with variations in the indole core (e.g., 5-methoxy substitution) or benzamide substituents (e.g., nitro vs. methyl groups) .

- Computational Docking : Use Schrödinger’s Glide or AutoDock to predict binding poses with targets (e.g., kinase ATP-binding pockets) and guide synthetic priorities .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential hydrogen-bond acceptors (e.g., carbonyl groups) .

Advanced: How can in silico modeling predict pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .

- MD Simulations : Assess stability of target-ligand complexes (e.g., 100 ns simulations in GROMACS) to prioritize compounds with durable binding .

- QSAR Models : Train regression models on datasets of similar compounds to correlate structural features with bioavailability .

Basic: What are the documented biological targets and assay validation methods?

- Targets : Kinases (e.g., JAK2), GPCRs (e.g., serotonin receptors), and apoptosis regulators (e.g., Bcl-2) due to indole/amide pharmacophores .

- Validation :

- Positive Controls : Compare activity to known inhibitors (e.g., staurosporine for kinases).

- Knockdown Studies : siRNA-mediated target silencing to confirm on-mechanism effects .

Advanced: How to scale up synthesis while addressing reproducibility and byproducts?

- Process Chemistry : Replace batch reactions with flow chemistry for exothermic steps (e.g., thioether formation) to improve heat dissipation .

- Byproduct Analysis : Use LC-MS to identify dimers or oxidized species; optimize quenching protocols (e.g., rapid cooling) .

- DoE (Design of Experiments) : Apply factorial designs to test solvent ratios, catalyst loading, and temperature gradients .

Advanced: How to assess selectivity against off-target proteins and mitigate false positives?

- Panel Screening : Test against structurally related off-targets (e.g., kinase isoform panels) at 10× IC₅₀ to identify cross-reactivity .

- Counter-Screens : Use yeast-2-hybrid or AlphaScreen to rule out aggregation-based artifacts .

- Cryo-EM/Co-Crystallography : Resolve binding modes to confirm specificity for the intended target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.